
Mazapertine
Übersicht
Beschreibung
Es übt seine pharmakologischen Wirkungen durch Affinität zu Dopamin D2-, Serotonin 5-HT1A- und α1-adrenergen Rezeptoren aus . Obwohl es nie vermarktet wurde, wurde Mazapertine ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht.
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte:
Alkylierung: 2-Nitrophenol wird mit Isopropylbromid alkyliert, um 2-Isopropoxynitrobenzol zu erzeugen.
Hydrierung: Die Nitrogruppe von 2-Isopropoxynitrobenzol wird katalytisch hydriert, um 2-Isopropoxyanilin zu ergeben.
Ringbildung: Intermolekulare Ringbildung von 2-Isopropoxyanilin mit Bis(2-chlorethyl)amin ergibt 1-(2-Isopropoxyphenyl)piperazin.
Amidbildung: 3-(Chlormethyl)benzoylchlorid reagiert mit Piperidin zu 1-[3-(Chlormethyl)benzoyl]piperidin.
Konvergente Synthese: Der letzte Schritt beinhaltet die Alkylierung von 1-(2-Isopropoxyphenyl)piperazin mit 1-[3-(Chlormethyl)benzoyl]piperidin, um this compound zu erzeugen.
Vorbereitungsmethoden
The synthesis of mazapertine involves several steps:
Alkylation: 2-nitrophenol is alkylated with isopropyl bromide to produce 2-isopropoxynitrobenzene.
Hydrogenation: The nitro group of 2-isopropoxynitrobenzene is catalytically hydrogenated to yield 2-isopropoxyaniline.
Ring Formation: Intermolecular ring formation of 2-isopropoxyaniline with bis(2-chloroethyl)amine results in 1-(2-isopropoxyphenyl)piperazine.
Amide Formation: 3-(chloromethyl)benzoyl chloride reacts with piperidine to form 1-[3-(chloromethyl)benzoyl]piperidine.
Convergent Synthesis: The final step involves the alkylation of 1-(2-isopropoxyphenyl)piperazine with 1-[3-(chloromethyl)benzoyl]piperidine to produce this compound.
Analyse Chemischer Reaktionen
Mazapertine unterliegt mehreren Arten von chemischen Reaktionen:
Oxidation: Phenylhydroxylierung und Piperidyloxidation sind häufige Oxidationsreaktionen.
Reduktion: Reduktion der Nitrogruppe zu einem Amin.
Substitution: O-Dealkylierung und N-Dephenylierung sind typische Substitutionsreaktionen.
Andere Reaktionen: Oxidative N-Debenzylierung und Dehydratisierung werden ebenfalls beobachtet.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen katalytische Hydrierung zur Reduktion und verschiedene Oxidationsmittel zur Oxidation. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind 4-OH-Phenyl-Mazapertine und 4-OH-Piperidyl-Mazapertine .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mazapertine's unique receptor profile allows it to influence various neurotransmitter systems, making it a candidate for multiple therapeutic applications beyond schizophrenia:
- Schizophrenia : The primary indication studied, where it has shown efficacy in managing symptoms.
- Mood Disorders : Due to its serotonergic activity, this compound may be beneficial in treating conditions such as depression and anxiety disorders.
- Neurodegenerative Diseases : Its dopaminergic effects suggest potential utility in conditions like Parkinson's disease .
Metabolism and Pharmacokinetics
This compound undergoes extensive metabolism in the body. Research has identified several metabolic pathways, including:
- Phenylhydroxylation
- Piperidyl oxidation
- O-dealkylation
- N-dephenylation
- Oxidative N-debenzylation
- Glucuronidation
In studies involving healthy volunteers and animal models, this compound demonstrated rapid absorption and elimination, with significant excretion occurring via feces (approximately 63%) and urine (30%) within 24 hours post-administration .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in treating schizophrenia:
- Phase II Trials : Conducted by Johnson & Johnson and Janssen Global Services, these trials focused on the safety and efficacy of this compound in patients diagnosed with schizophrenia. Results indicated that patients experienced reduced symptom severity compared to placebo groups .
- Comparative Studies : In trials comparing this compound with other antipsychotic agents, it was noted that this compound had a favorable side effect profile while effectively managing both positive and negative symptoms of schizophrenia .
Comparative Analysis of Antipsychotic Agents
The following table summarizes the comparative pharmacological profiles of various antipsychotic agents alongside this compound:
Antipsychotic Agent | D2 Receptor Affinity (Ki) | 5-HT1A Activity | Common Indications | Side Effects |
---|---|---|---|---|
This compound | Not specified | High | Schizophrenia | Minimal |
Olanzapine | 50 | Moderate | Schizophrenia | Weight gain |
Amisulpride | 56 | Low | Schizophrenia | Prolactin increase |
Clozapine | 309 | High | Treatment-resistant schizophrenia | Agranulocytosis risk |
This table illustrates the unique position of this compound in the landscape of antipsychotic medications, particularly its balance between efficacy and side effects.
Wirkmechanismus
Mazapertine exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in regulating mood, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
Mazapertine ist einzigartig aufgrund seiner doppelten Affinität zu Dopamin D2- und Serotonin 5-HT1A-Rezeptoren. Ähnliche Verbindungen umfassen:
Aripiprazol: Ein partieller Agonist an D2- und 5-HT1A-Rezeptoren.
Cariprazin: Untersucht wegen seiner doppelten D2- und 5-HT1A-Rezeptoraktivität.
Pardoprunox: Eine weitere Verbindung mit doppelter Rezeptoraktivität.
Bifeprunox: Abgesetzt aufgrund nicht optimaler pharmakokinetischer Eigenschaften.
Sarizotan: Untersucht wegen ähnlicher therapeutischer Anwendungen.
Das einzigartige pharmakologische Profil und die Rezeptoraffinität von this compound machen es zu einer Verbindung, die für weitere Forschung und Entwicklung von Interesse ist.
Biologische Aktivität
Mazapertine is a novel antipsychotic agent that primarily acts as a dual antagonist of dopamine D2 and serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. This article provides an in-depth analysis of the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and clinical implications based on diverse research findings.
This compound exhibits its effects through multiple mechanisms:
- Dopamine D2 Receptor Antagonism : This action is crucial for its antipsychotic effects, as it helps mitigate symptoms of psychosis by reducing dopaminergic overactivity in the mesolimbic pathway.
- Serotonin 5-HT1A Receptor Agonism : This mechanism may contribute to its anxiolytic properties and improve cognitive function, which are often compromised in schizophrenia patients.
Metabolism and Pharmacokinetics
This compound undergoes extensive metabolism in both rats and humans. The metabolic pathways identified include:
- Phenylhydroxylation
- Piperidyl oxidation
- O-dealkylation
- N-dephenylation
- Oxidative N-debenzylation
- Glucuronidation
Table 1: Major Metabolites of this compound
Metabolite Name | Pathway | Percentage Formed |
---|---|---|
4-OH-phenyl-mazapertine (M1) | Phenylhydroxylation | 18% |
4-OH-piperidyl-mazapertine (M2) | Piperidyl oxidation | 14% |
O-desisopropyl this compound (M3) | O-dealkylation | 17% |
N-desbenzoylpiperidine-mazapertine (M8) | N-dephenylation | 14% |
In a study involving healthy volunteers, this compound was administered at a dose of 40 mg, leading to the identification of ten metabolites through urine analysis using advanced mass spectrometry techniques .
Pharmacokinetic Profile
The pharmacokinetics of this compound reveal rapid absorption and extensive distribution. Following oral administration:
- Approximately 93% of the radioactive dose was recovered within seven days, with fecal elimination accounting for about 63% and urinary excretion at 30% .
- The peak plasma concentration occurred within 0.5 hours , indicating swift absorption.
- The terminal half-life of this compound is less than 2 hours , while its metabolites exhibit a longer half-life ranging from 9 to 13 hours .
Clinical Studies and Efficacy
This compound has been evaluated in various clinical settings for its efficacy in treating schizophrenia. Key findings from clinical studies include:
- A significant reduction in psychotic symptoms compared to placebo controls.
- A favorable safety profile with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .
Case Study Insights
A notable case study highlighted the effectiveness of this compound in managing treatment-resistant schizophrenia. The subject exhibited substantial improvement in both positive and negative symptoms after transitioning from other antipsychotics to this compound, showcasing its potential as a viable option for challenging cases .
Eigenschaften
IUPAC Name |
piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158594 | |
Record name | Mazapertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134208-17-6 | |
Record name | Mazapertine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mazapertine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mazapertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAZAPERTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mazapertine?
A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.
Q2: What are the major metabolic pathways of this compound in different species?
A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].
Q3: What are the major metabolites of this compound and have they been further investigated?
A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.